molecular formula C17H14N4OS B8557091 3-Amino-N-phenyl-6-phenylsulfanyl-pyrazine-2-carboxamide

3-Amino-N-phenyl-6-phenylsulfanyl-pyrazine-2-carboxamide

Cat. No. B8557091
M. Wt: 322.4 g/mol
InChI Key: ATXRUIIEJMCCQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-phenyl-6-phenylsulfanyl-pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C17H14N4OS and its molecular weight is 322.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-N-phenyl-6-phenylsulfanyl-pyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-N-phenyl-6-phenylsulfanyl-pyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Amino-N-phenyl-6-phenylsulfanyl-pyrazine-2-carboxamide

Molecular Formula

C17H14N4OS

Molecular Weight

322.4 g/mol

IUPAC Name

3-amino-N-phenyl-6-phenylsulfanylpyrazine-2-carboxamide

InChI

InChI=1S/C17H14N4OS/c18-16-15(17(22)20-12-7-3-1-4-8-12)21-14(11-19-16)23-13-9-5-2-6-10-13/h1-11H,(H2,18,19)(H,20,22)

InChI Key

ATXRUIIEJMCCQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC(=CN=C2N)SC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzenethiol (73.29 mg, 68.30 μL, 0.6652 mmol) was added slowly to a suspension of sodium hydride (60% dispersion in mineral oil) (19.16 mg, 21.29 μL, 0.7983 mmol) in anhydrous DMF (1.300 mL) at 0° C. The reaction mixture was stirred until the evolution of H2 ceased. 3-Amino-6-bromo-N-phenyl-pyrazine-2-carboxamide (130 mg, 0.4435 mmol) was added followed by Cu2O (15.87 mg, 0.1109 mmol) and reaction mixture heated to 100° C. for 4 hours. The reaction mixture was cooled to ambient temperature and quenched with crushed ice. The aqueous layer was extracted with EtOAc (×3) and the combined organic extracts washed with ammonium hydroxide (×1), dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by reverse phase preparative HPLC [Waters Sunfire C18, 10 mM, 100 Å column, gradient 10%-95% B (solvent A: 0.05% TFA in water; solvent B: CH3CN) over 16 minutes at 25 mL/min]. The fractions were collected, passed through a sodium bicarbonate cartridge and freeze-dried to give the title compound as a yellow solid (52 mg, 31% Yield). 1H NMR (400.0 MHz, DMSO) δ 7.19-7.23 (m, 1H), 7.43-7.54 (m, 7H), 7.77-7.80 (m, 4H), 8.37 (s, 1H) and 10.15 (s, 1H) ppm; MS (ES+) 322.99.
Quantity
68.3 μL
Type
reactant
Reaction Step One
Quantity
21.29 μL
Type
reactant
Reaction Step One
Name
Quantity
1.3 mL
Type
solvent
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Cu2O
Quantity
15.87 mg
Type
reactant
Reaction Step Three
Yield
31%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.